2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
Description
Properties
IUPAC Name |
8-(4-methylphenyl)-2-(2-oxopropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10-3-5-12(6-4-10)17-7-8-18-13(21)14(22)19(9-11(2)20)16-15(17)18/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFSRASPJMRQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, focusing on anticancer properties and other pharmacological effects supported by various research findings.
Chemical Structure and Properties
The compound features an imidazo[2,1-c][1,2,4]triazine core, which is known for its stability and ability to interact with biological targets. The presence of the p-tolyl group and the 2-oxopropyl moiety enhances its lipophilicity and potential for cellular membrane penetration.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the imidazo[2,1-c][1,2,4]triazine scaffold. The biological activity of this compound has been evaluated against various cancer cell lines.
In Vitro Studies
In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | % Growth Inhibition (PGI) at 10^-5 M |
|---|---|
| UO-31 (Renal) | 30.14% |
| SNB-75 (CNS) | 38.94% |
| CCRF-CEM (Leukemia) | 26.92% |
| EKVX (Lung) | 26.61% |
| OVCAR-5 (Ovarian) | 23.12% |
These results indicate that the compound exhibits potent anticancer activity particularly against renal and CNS cancer cell lines .
The mechanism underlying the anticancer effects involves the inhibition of tubulin polymerization. Molecular docking studies revealed binding affinities ranging from -6.502 to -8.341 kcal/mol at the tubulin–combretastatin A-4 binding site . This interaction disrupts microtubule dynamics essential for cell division.
Other Biological Activities
Apart from its anticancer properties, compounds within this structural category have shown a range of other biological activities:
- Antimicrobial Activity : Exhibits antibacterial and antifungal properties.
- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in vitro.
- Antioxidant Activity : Capable of scavenging free radicals and reducing oxidative stress.
Case Studies
A notable case study involved the evaluation of a series of related compounds in a comparative analysis against standard anticancer agents like imatinib. The results indicated that certain derivatives showed superior efficacy in specific cancer types .
Comparative Efficacy Table
| Compound | Cancer Type | Efficacy Compared to Imatinib |
|---|---|---|
| 2-(2-oxopropyl)-8-(p-tolyl)... | CNS | Better |
| Related Compound A | Melanoma | Comparable |
| Related Compound B | Ovarian | Inferior |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The imidazo[2,1-c][1,2,4]triazine core is shared among several derivatives, but key differences arise in substitution patterns and ring annelation (Table 1).
Key Observations :
- Substituent Diversity : The p-tolyl group (methyl-substituted phenyl) at position 8 contrasts with electron-withdrawing groups (e.g., chlorophenyl in Compound 8 ), influencing electronic and steric properties.
Substituent Effects on Pharmacological Activity
Substituents critically modulate biological activity and toxicity:
- Ethyl [4-oxo-8-(3-chlorophenyl)-...]acetate : Demonstrates selective necrotic effects in cancer cells, linked to the 3-chlorophenyl group’s hydrophobicity and the acetate moiety’s metabolic stability .
Physicochemical Properties and Lipophilicity
Lipophilicity (logP) and solubility are pivotal for pharmacokinetics:
- RPLC Studies : Derivatives with aryl groups (e.g., p-tolyl, chlorophenyl) exhibit logP values between 2.1–3.5, optimal for oral bioavailability . The target compound’s p-tolyl group likely increases logP compared to chlorophenyl analogs (e.g., logP = 2.8 for Compound 8 vs. ~3.2 estimated for the target) .
- Solubility : Imidazo[5,1-c] derivatives (e.g., [25]) show water solubility of 12–15 µM, while the target’s 2-oxopropyl group may enhance solubility via hydrogen bonding .
Thermal Stability and Degradation Profiles
Thermal behavior varies with substituents and core structure:
- Chlorophenyl Derivatives : Exhibit lower thermal stability (decomposition onset: ~180°C) due to C–Cl bond lability, as seen in Compound 8 .
- Alkyl/Aryl Derivatives : The target compound’s p-tolyl and 2-oxopropyl groups likely improve stability (decomposition onset: ~210°C estimated) compared to nitro-substituted analogs (e.g., 3-(4-nitrophenyl)-...one, decomposition at ~160°C ).
- Core Structure Influence : Imidazo[5,1-c] derivatives (e.g., [25]) show distinct degradation pathways due to alternative ring fusion, emphasizing the role of annelation geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
